molecular formula C17H14ClN3O3S2 B6519432 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide CAS No. 903250-55-5

3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide

Cat. No. B6519432
CAS RN: 903250-55-5
M. Wt: 407.9 g/mol
InChI Key: BEIBIUIBOIENQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide, also known as CPT-11, is an important chemical compound that has been widely studied for its various applications in the scientific research field. CPT-11 is a prodrug of the active metabolite SN-38, and is used as an antineoplastic agent in the treatment of certain types of cancer. In addition to its use in cancer treatments, CPT-11 has also been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Mechanism of Action

3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a prodrug of the active metabolite SN-38, which is an inhibitor of topoisomerase I. Topoisomerase I is an enzyme that is responsible for the unwinding of DNA strands during replication and transcription. SN-38 binds to the active site of topoisomerase I, preventing the enzyme from unwinding the DNA strands and thus inhibiting DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been studied for its various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by blocking their ability to replicate and transcribe DNA. In addition, this compound has been shown to reduce inflammation, improve the effectiveness of chemotherapy, and reduce the side effects of chemotherapy. It has also been shown to reduce the risk of developing certain types of cancer, and to reduce the risk of metastasis.

Advantages and Limitations for Lab Experiments

3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be purified by recrystallization. Additionally, its mechanism of action is well understood, and it has been studied extensively for its biochemical and physiological effects. However, this compound can be toxic at higher doses, and may cause side effects such as nausea and vomiting.

Future Directions

There are several potential future directions for further research on 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide. One potential direction is to explore its potential applications in the treatment of other types of cancer, such as lung, breast, and colorectal cancer. Additionally, further research could be done to study the effects of this compound on drug metabolism, and to explore its potential as a drug delivery system. Further research could also be done to explore the potential of this compound as an anti-inflammatory agent, and to study its effects on the immune system. Finally, further research could be done to explore the potential of this compound as an adjuvant to chemotherapy, and to study its effects on the side effects of chemotherapy.

Synthesis Methods

3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide can be synthesized from 4-chlorobenzenesulfonyl chloride and 4-pyridin-3-yl-1,3-thiazol-2-yl propanamide. The synthesis starts with the reaction of 4-chlorobenzenesulfonyl chloride and 4-pyridin-3-yl-1,3-thiazol-2-yl propanamide in the presence of a base such as sodium hydroxide, followed by a cyclization reaction with a strong acid such as sulfuric acid. The product of the reaction is then purified by recrystallization.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has been studied extensively for its applications in the scientific research field. It has been used in a variety of experiments, such as in the study of the mechanism of action of drugs, the study of biochemical and physiological effects, and the study of drug metabolism. This compound has also been used in the study of drug delivery systems, and in the development of new drugs.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S2/c18-13-3-5-14(6-4-13)26(23,24)9-7-16(22)21-17-20-15(11-25-17)12-2-1-8-19-10-12/h1-6,8,10-11H,7,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIBIUIBOIENQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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